

An In-depth Technical Guide to the Chemical Properties of 2-Nitrophenethyl Alcohol

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Compound of Interest

Compound Name: *2-Nitrophenethyl alcohol*

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Introduction

2-Nitrophenethyl alcohol, also known as 2-(2-nitrophenyl)ethanol, is an aromatic alcohol that serves as a versatile and crucial building block in modern organic synthesis.^{[1][2]} Its molecular structure, featuring a phenethyl backbone substituted with both a hydroxyl (-OH) and an ortho-positioned nitro (-NO₂) group, imparts a unique combination of reactivity and functionality.^[1] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a photolabile protecting group—a functionality of significant interest in drug development, materials science, and chemical biology.^{[1][3]} This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's behavior and utility.

Physicochemical and Spectroscopic Profile

The identity and purity of **2-Nitrophenethyl alcohol** are established through its distinct physical properties and spectroscopic signatures.

Physicochemical Properties

The fundamental physical and chemical characteristics of **2-Nitrophenethyl alcohol** are summarized below. These constants are critical for its handling, purification, and use in quantitative experiments.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₃	[1][4]
Molecular Weight	167.16 g/mol	[1][4]
CAS Number	15121-84-3	[1][4][5]
Appearance	Brown to dark brown liquid; may appear as needles	[1][4][6]
Melting Point	2 °C	[5][6]
Boiling Point	267 °C	[5][6]
Density	1.19 g/mL at 25 °C	[5][6]
Refractive Index (n ²⁰ /D)	1.5637	[5][6]
Water Solubility	Sparingly soluble (<1 mg/mL at 22 °C)	[1][4]
pKa	14.63 ± 0.10 (Predicted)	[1]
Stability	Stable under normal conditions.	[6][7]

Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint for the molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The spectrum of **2-Nitrophenethyl alcohol** typically exhibits signals corresponding to the aromatic protons (7.31-7.86 ppm), the methylene protons adjacent to the aromatic ring (δ ~2.98 ppm, triplet), the methylene protons adjacent to the hydroxyl group (δ ~3.70 ppm, triplet), and the hydroxyl proton (a broad singlet that can vary in chemical shift).[6][8]
- ¹³C NMR Spectroscopy: The carbon spectrum shows distinct signals for the eight carbon atoms. Representative chemical shifts include those for the two aliphatic carbons (δ ~33.2 and 61.6 ppm) and the six aromatic carbons, including the carbon bearing the nitro group (δ ~149.1 ppm).[6]

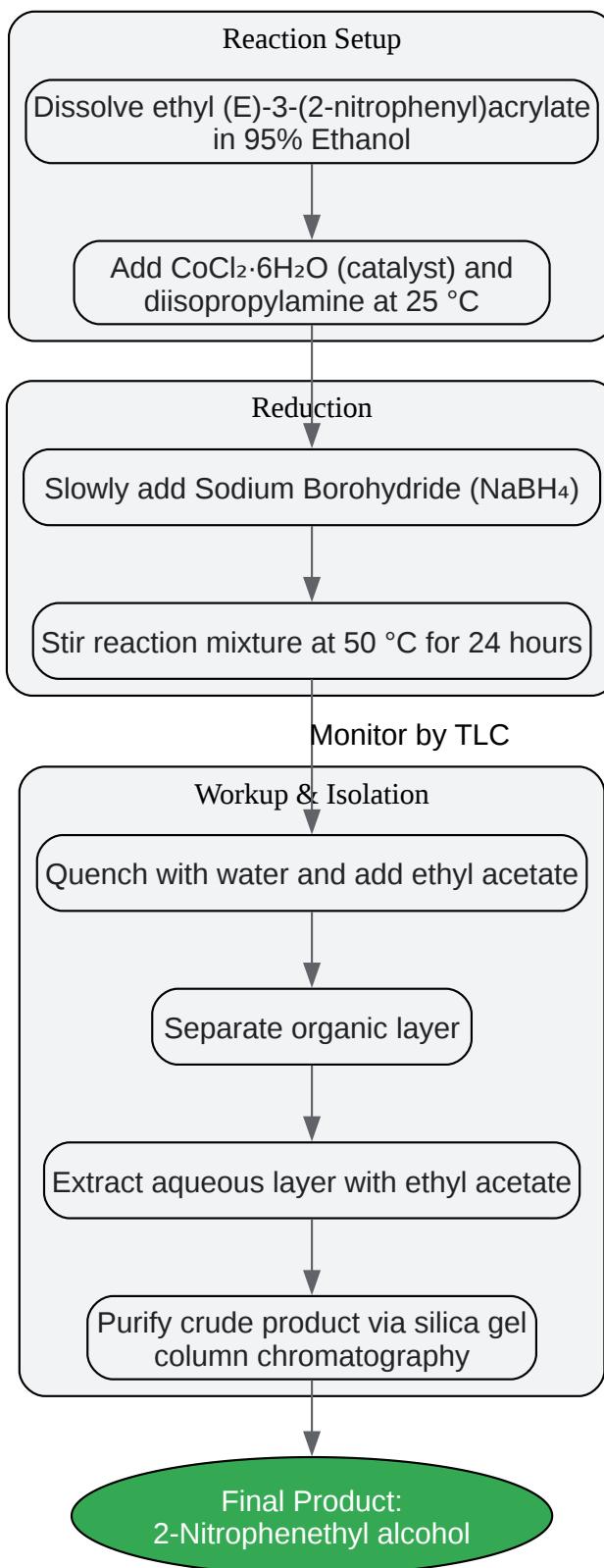
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of its functional groups. Key peaks include a broad O-H stretch for the alcohol ($\sim 3430 \text{ cm}^{-1}$), C-H stretching for the aromatic and aliphatic portions, strong asymmetric and symmetric N-O stretching for the nitro group ($\sim 1507 \text{ cm}^{-1}$), and a C-O stretching band ($\sim 1060 \text{ cm}^{-1}$).^{[6][9]}
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 167.058 g/mol .^{[1][4][10]}

Synthesis and Chemical Reactivity

The utility of **2-Nitrophenethyl alcohol** stems from its accessibility through synthesis and the versatile reactivity of its functional groups.

Synthetic Protocol: Reduction of a Nitro-Cinnamate Ester

A common and effective method for synthesizing **2-Nitrophenethyl alcohol** involves the reduction of an unsaturated ester, such as ethyl (E)-3-(2-nitrophenyl)acrylate. This approach selectively reduces both the carbon-carbon double bond and the ester carbonyl without affecting the nitro group.

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Caption: Workflow for the synthesis of **2-Nitrophenethyl alcohol**.

- Reaction Setup: To a stirred solution of ethyl (E)-3-(2-nitrophenyl)acrylate (1.0 eq) in 95% ethanol, add cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$, 0.05 eq) and diisopropylamine (0.10 eq) at room temperature (25 °C).
- Reduction: Slowly add sodium borohydride (NaBH_4 , 4.0 eq) to the mixture.
- Heating: Heat the reaction mixture and stir at 50 °C for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
- Quenching and Extraction: Upon completion, cool the reaction and quench by adding water, followed by ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate solvent system) to yield the pure **2-Nitrophenethyl alcohol**.

Core Reactivity

The chemical behavior of **2-Nitrophenethyl alcohol** is governed by its two primary functional groups.

- Alcohol Group Reactivity: The primary alcohol moiety undergoes typical alcohol reactions.[\[1\]](#) [\[11\]](#)
 - Esterification: It reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.[\[1\]](#)[\[6\]](#)[\[11\]](#) This is fundamental to its use in creating photolabile esters.
 - Oxidation: Oxidizing agents can convert the alcohol to the corresponding aldehyde (2-nitrophenylacetaldehyde) or carboxylic acid (2-nitrophenylacetic acid).[\[1\]](#)[\[6\]](#)
 - Conversion to Alkyl Halides: Reagents like SOCl_2 or PBr_3 can replace the hydroxyl group with a halogen, proceeding through an $\text{S}_{\text{N}}2$ mechanism.[\[11\]](#)
- Nitro Group Reactivity: The aromatic nitro group can be chemically transformed, most notably through reduction.

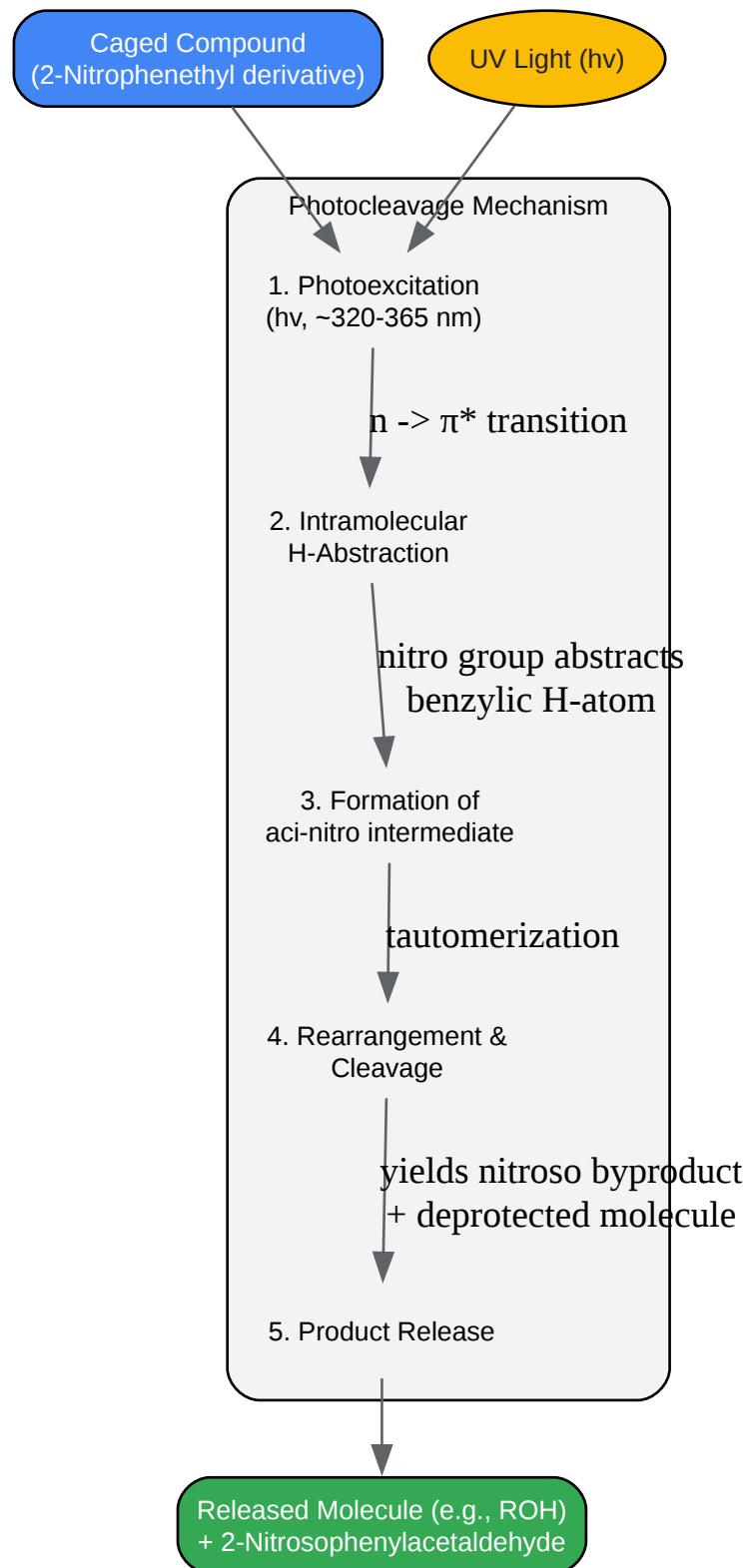
- Reduction to Amine: The nitro group can be reduced to an amine (-NH₂) using various reducing agents (e.g., catalytic hydrogenation with Pd/C, or metals like Sn or Fe in acidic media). The resulting 2-aminophenethyl alcohol is a key precursor for the synthesis of indoles and other N-heterocycles.
- General Reactivity Profile: As a nitrated alcohol, it is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[1][4][6] It should be handled with care as heating to decomposition can emit toxic nitrogen oxides (NO_x).[1]

Application as a Photolabile Protecting Group (PPG)

A paramount application of the 2-nitrophenethyl scaffold is in the design of photolabile protecting groups (PPGs), often referred to as "caging" groups.[3][12][13] PPGs allow chemists to mask a reactive functional group, rendering it inert until its removal is triggered by light.[12] This provides unparalleled spatiotemporal control over chemical reactions, a feature highly sought after in drug delivery, surface modification, and the study of dynamic biological systems. [3][13]

Mechanism of Photocleavage

The photodeprotection of 2-nitrobenzyl and related 2-nitrophenethyl derivatives proceeds through a well-studied intramolecular redox reaction, often described as a Norrish Type II-like mechanism.[12][14]



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Caption: Logical workflow of the photocleavage of a 2-nitrophenethyl protecting group.

Detailed Mechanistic Steps:

- Photoexcitation: Upon absorption of UV light (typically 320-365 nm), the nitro group is promoted to an excited state (an $n \rightarrow \pi^*$ transition).[12][15]
- Intramolecular Hydrogen Abstraction: The excited nitro group acts as a diradical and abstracts a hydrogen atom from the exocyclic α -carbon (the carbon adjacent to the aromatic ring).[14][16]
- aci-Nitro Intermediate Formation: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate.[12][14][17]
- Rearrangement and Cleavage: The aci-nitro intermediate is unstable and rapidly rearranges. For 2-nitrophenethyl systems used to protect alcohols (via a carbonate linkage) or amines, this rearrangement leads to a β -elimination process.[14] This process results in the cleavage of the bond to the protected functional group.
- Product Release: The cleavage releases the deprotected molecule (the "uncaged" compound), carbon dioxide (if a carbonate linker is used), and a byproduct, o-nitrostyrene.[14]

This light-induced cleavage is highly efficient and occurs under neutral, reagent-free conditions, making it exceptionally valuable for applications in sensitive biological environments.[12][15]

Safety and Handling

Proper handling and storage are essential for the safe use of **2-Nitrophenethyl alcohol**.

- Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4]
- Handling Procedures: All handling should occur in a well-ventilated chemical fume hood.[1] Direct physical contact must be avoided by using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][18]
- Storage Conditions: Store in a cool, dry, and dark location in a tightly sealed container.[1] It should be kept away from incompatible materials such as strong oxidizing agents, strong

acids, and strong bases.[18]

- Stability and Reactivity Hazards: The compound is stable under recommended storage conditions.[1] It is considered combustible but not highly flammable.[4][6] Avoid excessive heat and ignition sources.[18]

Conclusion

2-Nitrophenethyl alcohol is a compound of significant utility in organic chemistry. Its well-defined physicochemical properties and spectroscopic profile allow for its reliable identification and use. The dual reactivity of its alcohol and nitro functional groups makes it a valuable intermediate for synthesizing complex molecules, particularly nitrogen-containing heterocycles. Most importantly, its role as a precursor to photolabile protecting groups provides chemists with a powerful tool for exerting precise, light-mediated control over chemical and biological processes, cementing its importance in advanced applications ranging from total synthesis to cutting-edge drug delivery systems.

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